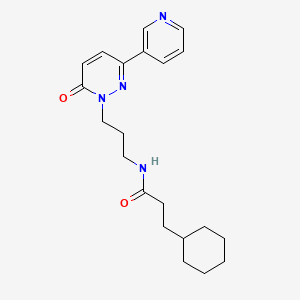

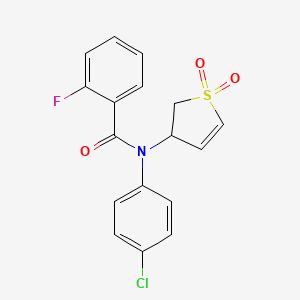

N-(3-chlorophenyl)-2-phenoxyethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-chlorophenyl)-2-phenoxyethanesulfonamide" is a derivative of methanesulfonamide with a chlorophenyl and a phenoxy group attached to the nitrogen atom. This structure is related to various other chlorophenyl methanesulfonamides, which have been studied for their potential biological activities, including their use as anticonvulsant drugs . The presence of the chlorine atom on the phenyl ring can significantly affect the molecular conformation and, consequently, the biological activity of these compounds.

Synthesis Analysis

The synthesis of related compounds, such as "N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide," has been achieved through methods like the Sonogashira cross-coupling reaction . This method involves the coupling of an iodo-substituted precursor with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The synthesis yields compounds with complex aromatic structures that are structurally similar to "N-(3-chlorophenyl)-2-phenoxyethanesulfonamide."

Molecular Structure Analysis

The molecular structure of chlorophenyl methanesulfonamide derivatives has been extensively characterized using techniques such as single-crystal X-ray crystallography . These studies reveal that the position of the chlorine atom on the phenyl ring (ortho, meta, or para) significantly influences the crystallization and molecular conformation due to different intra- and intermolecular hydrogen-bond interactions. For instance, "N-(3-chlorophenyl)-2-phthalimidoethanesulfonamide" displays a monoclinic symmetry and is stabilized by a combination of N-H···O, C-H···O, and C-H···Cl hydrogen bonds .

Chemical Reactions Analysis

While specific chemical reactions of "N-(3-chlorophenyl)-2-phenoxyethanesulfonamide" are not detailed in the provided papers, the related compounds exhibit reactivity typical of sulfonamides and chloroaromatics. The sulfonamide group can engage in hydrogen bonding, which is crucial for the biological activity of these molecules . The chloro substituents may also participate in electrophilic aromatic substitution reactions, which can be utilized for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl methanesulfonamide derivatives are influenced by their molecular structure. The presence of chloro substituents affects the electron distribution within the molecule, which can alter properties such as solubility, melting point, and reactivity . The hydrogen bonding capability of the sulfonamide group contributes to the compound's solubility in polar solvents and its potential for forming crystalline structures. The molecular conformation, as determined by the position of the chloro substituents, also plays a role in the packing of molecules in the solid state, which can affect the compound's density and stability .

Aplicaciones Científicas De Investigación

Structural Analysis and Anticonvulsant Activity

N-(3-chlorophenyl)-2-phenoxyethanesulfonamide and its derivatives exhibit interesting crystallization properties due to different intra- and intermolecular hydrogen-bond interactions. Studies by Köktaş Koca et al. (2015) on chlorine-substituted derivatives have revealed distinct crystallization behaviors that contribute to their biological activities, particularly in developing anticonvulsant drugs for epilepsy treatment (Köktaş Koca, Sevinçek, AkgÜl, & Aygün, 2015).

Environmental Pollution Remediation

Chlorophenols, nitrophenols, and sulfonamide antibiotics are environmental pollutants of concern due to their toxicity. Zhuo et al. (2018) have demonstrated the efficacy of laccase enzymes from Pleurotus ostreatus in degrading these pollutants, offering a biotechnological approach for environmental remediation (Zhuo, Yu, Yuan, Fan, Chen, Li, Ma, & Zhang, 2018).

Antiviral Applications

Derivatives of N-(3-chlorophenyl)-2-phenoxyethanesulfonamide have shown potential in antiviral applications. Chen et al. (2010) synthesized thiadiazole sulfonamides that exhibited anti-tobacco mosaic virus activity, highlighting the compound's utility in combating viral infections (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Advanced Oxidation Processes for Degradation of Environmental Contaminants

Research by Li et al. (2017) on the degradation and dechlorination of dichlorophenol using pre-magnetized Fe-0/persulfate has shed light on the enhanced efficiency of advanced oxidation processes in removing chlorophenol-based contaminants (Li, Zhou, Pan, & Xu, 2017).

Fuel Cell Technology

Sulfonated poly(arylene ether sulfone) containing oxadiazole has been researched for its application in proton exchange membranes for medium-high temperature fuel cells. The work by Xu et al. (2013) highlights the material's excellent thermal, dimensional, and oxidative stability, making it a promising candidate for fuel cell applications (Xu, Ren, Cheng, Ma, & Wang, 2013).

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c15-12-5-4-6-13(11-12)16-20(17,18)10-9-19-14-7-2-1-3-8-14/h1-8,11,16H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAXPBAYVREGHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-phenoxyethanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-ethyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2516749.png)

![Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate](/img/structure/B2516751.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2516758.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2516760.png)

![(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2516761.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516770.png)